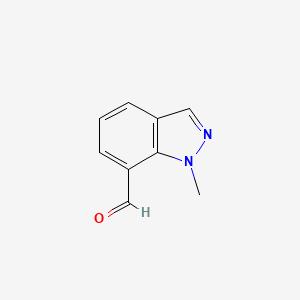

1-Methyl-1H-indazole-7-carbaldehyde

Descripción

Significance of Indazole Heterocycles in Medicinal Chemistry and Organic Synthesis

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. taylorandfrancis.comnih.govhuji.ac.ilresearchgate.net The structural rigidity and the presence of two nitrogen atoms in the indazole ring system allow for diverse and specific interactions with biological targets. researchgate.net This has led to the development of a wide array of indazole-containing compounds with a broad spectrum of pharmacological activities. taylorandfrancis.comnih.govnih.gov

Indazole derivatives have been successfully developed into drugs for treating a variety of conditions. For instance, benzydamine (B159093) is an indazole-containing non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. taylorandfrancis.com Furthermore, the indazole motif is a core component of several successful kinase inhibitors used in cancer therapy, such as axitinib (B1684631) and pazopanib, which are used to treat kidney cancer and soft tissue sarcoma, respectively. rsc.org The versatility of the indazole ring is further demonstrated by its presence in compounds investigated for their anti-HIV, antimicrobial, antiparasitic, and antipsychotic properties. taylorandfrancis.comnih.govnih.gov

In the realm of organic synthesis, the indazole ring serves as a versatile building block. huji.ac.il The two nitrogen atoms can be selectively functionalized, and the benzene portion of the ring can be substituted to create a vast library of derivatives. researchgate.net This adaptability makes indazoles attractive starting materials for the synthesis of more complex heterocyclic systems and targeted drug candidates. huji.ac.ilnih.gov

Role of Aldehyde Functionality in Chemical Reactivity and Derivatization

The aldehyde functional group, characterized by a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and an R group, is one of the most reactive and versatile functional groups in organic chemistry. britannica.combritannica.com Its reactivity stems from the polarity of the carbonyl group, where the electronegative oxygen atom draws electron density away from the carbon atom, rendering it electrophilic and susceptible to nucleophilic attack. britannica.combritannica.com

This inherent reactivity allows aldehydes to participate in a wide range of chemical transformations, making them invaluable for constructing complex molecular architectures. rsc.org Some of the fundamental reactions involving aldehydes include:

Nucleophilic Addition: Aldehydes readily undergo addition reactions with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides, to form alcohols and other functionalized products. libretexts.org

Condensation Reactions: Aldehydes react with amines to form imines (Schiff bases) and with hydrazines to form hydrazones. rsc.orgmsu.edu These reactions are often reversible and are crucial in both synthetic chemistry and biological systems. msu.edu

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids and reduced to primary alcohols using a variety of reagents. msu.edu

Wittig Reaction: This reaction allows for the conversion of an aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation. nih.gov

The aldehyde group's capacity for facile conversion into a multitude of other functional groups makes it a cornerstone of retrosynthetic analysis and a key strategic element in the synthesis of natural products and pharmaceuticals. rsc.org

Overview of 1-Methyl-1H-indazole-7-carbaldehyde as a Key Synthetic Intermediate

This compound combines the desirable features of the indazole scaffold with the synthetic versatility of the aldehyde group. chemimpex.com This unique combination makes it a highly valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry. chemimpex.coma2bchem.com The presence of the methyl group at the 1-position of the indazole ring prevents tautomerization and directs the substitution patterns, offering greater control in synthetic sequences. nih.gov

The aldehyde functionality at the 7-position serves as a reactive handle for a wide array of chemical transformations. rsc.orgchemimpex.com It can be readily converted into other functional groups or used to build more complex molecular structures through various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This allows for the systematic modification of the indazole core, enabling the exploration of structure-activity relationships in drug discovery programs. nih.gov

Researchers utilize this compound as a starting material for the synthesis of novel compounds with potential applications as anticancer agents, anti-inflammatory drugs, and kinase inhibitors. chemimpex.com Its utility as a building block is further enhanced by its commercial availability and the developing synthetic routes for its preparation. sigmaaldrich.comsynthonix.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 951030-58-3 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₉H₈N₂O | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 160.17 g/mol | cymitquimica.com |

| Appearance | Yellow solid | chemimpex.com |

| Purity | ≥ 95% | chemimpex.com |

| Storage | 0-8°C | chemimpex.com |

Table 2: Related Indazole Carbaldehydes and their CAS Numbers

| Compound Name | CAS Number |

|---|---|

| 1-Methyl-1H-indazole-3-carboxaldehyde | 7164545 |

| 1-Methyl-1H-indazole-4-carboxaldehyde | 1053655-56-3 |

| 1-Methyl-1H-indazole-5-carboxaldehyde | 872607-89-1 |

| 1H-Indazole-7-carbaldehyde | 312746-72-8 |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Axitinib |

| Benzydamine |

| Pazopanib |

| 1-Methyl-1H-indazole-3-carboxaldehyde |

| 1-Methyl-1H-indazole-4-carboxaldehyde |

| 1-Methyl-1H-indazole-5-carboxaldehyde |

| 1H-Indazole-7-carbaldehyde |

| 7-Methyl-1H-indazole-3-carbaldehyde |

| Grignard reagents |

| Organolithium compounds |

| Imines |

| Schiff bases |

| Hydrazones |

| Carboxylic acids |

| Primary alcohols |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylindazole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHRZXONDSMLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678478 | |

| Record name | 1-Methyl-1H-indazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951030-58-3 | |

| Record name | 1-Methyl-1H-indazole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Advanced Functionalization of 1 Methyl 1h Indazole 7 Carbaldehyde Derivatives

Transformations Involving the Aldehyde Moiety

The aldehyde group at the 7-position of the 1-methyl-1H-indazole scaffold is a reactive handle that participates in a wide range of classical organic reactions. This functionality allows for the extension of the carbon skeleton, the introduction of different heteroatoms, and the formation of new heterocyclic rings.

Condensation reactions are a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds. The aldehyde group of 1-Methyl-1H-indazole-7-carbaldehyde is an excellent electrophile for reactions with various nucleophiles, particularly active methylene compounds. These reactions are typically catalyzed by a base, which deprotonates the active methylene compound to generate a carbanion that subsequently attacks the carbonyl carbon of the aldehyde.

The general scheme for a condensation reaction with an active methylene compound is depicted below:

Table 1: General Condensation Reaction of this compound

| Reactant | Active Methylene Compound | Catalyst | Product |

|---|

Where Z¹ and Z² are electron-withdrawing groups such as -CN, -COOR, -COR, -NO₂, etc.

Detailed research has shown that such condensation reactions are highly efficient for a variety of aromatic and heterocyclic aldehydes. The specific conditions can be tailored based on the reactivity of the active methylene compound and the desired product. For instance, milder bases like piperidine or triethylamine are often sufficient, and the reaction can proceed at room temperature or with gentle heating.

The aldehyde moiety of this compound can be readily oxidized to the corresponding carboxylic acid, 1-Methyl-1H-indazole-7-carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives, such as esters and amides, which are prevalent in pharmacologically active molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O). Milder, more selective methods can also be utilized to avoid potential side reactions on the indazole ring.

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Acetone/Water | 1-Methyl-1H-indazole-7-carboxylic acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 1-Methyl-1H-indazole-7-carboxylic acid |

The resulting 1-Methyl-1H-indazole-7-carboxylic acid is a versatile intermediate for further functionalization.

The aldehyde group can be reduced to a primary alcohol, (1-Methyl-1H-indazol-7-yl)methanol, or converted into an amine through reductive amination. The reduction to the alcohol is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Furthermore, reductive amination provides a direct route to primary, secondary, or tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.

Table 3: Reduction and Reductive Amination of this compound

| Transformation | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | 1. Sodium Borohydride (NaBH₄) 2. Methanol | (1-Methyl-1H-indazol-7-yl)methanol |

| Reductive Amination (Primary Amine) | 1. Ammonia (NH₃) or Hydroxylamine Hydrochloride 2. Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | (1-Methyl-1H-indazol-7-yl)methanamine |

The Knoevenagel and Wittig reactions are powerful methods for carbon-carbon bond formation that convert the carbonyl group of an aldehyde into a carbon-carbon double bond. rsc.org

The Knoevenagel condensation involves the reaction of this compound with an active methylene compound in the presence of a weak base, leading to the formation of a new C=C bond. nih.gov This reaction is particularly useful for synthesizing α,β-unsaturated compounds.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction is highly versatile as the structure of the resulting alkene can be precisely controlled by the choice of the ylide. organic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 4: Knoevenagel and Wittig Reactions

| Reaction | Reagent | General Product Structure |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) + Base | 2-((1-Methyl-1H-indazol-7-yl)methylene)malononitrile |

The aldehyde functionality of this compound serves as a key electrophilic component in the construction of various heteroaromatic rings. These cyclization reactions typically involve condensation with a bifunctional nucleophile, followed by an intramolecular cyclization and dehydration or oxidation step.

Oxazoles: The van Leusen oxazole synthesis provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). In this reaction, this compound would be expected to react with TosMIC in the presence of a base like potassium carbonate to yield 5-(1-Methyl-1H-indazol-7-yl)oxazole.

Thiazoles: Thiazole rings can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Alternatively, a more direct approach from an aldehyde involves its reaction with a compound containing both a thiol and an amine functionality, or a multi-component reaction. For instance, reaction with cysteamine could potentially lead to a thiazolidine intermediate which can be oxidized to the corresponding thiazole.

Benzimidazoles: A common method for the synthesis of 2-substituted benzimidazoles is the condensation of an aldehyde with o-phenylenediamine. In this reaction, this compound would react with o-phenylenediamine, typically under acidic or oxidative conditions, to form 2-(1-Methyl-1H-indazol-7-yl)-1H-benzimidazole.

Isoindazoles: The synthesis of an isoindazole ring system from an indazole carbaldehyde is less common. However, analogous transformations of ortho-formyl biaryls suggest that a plausible route could involve condensation with hydrazine or a substituted hydrazine, followed by an intramolecular cyclization.

Table 5: Synthesis of Heteroaromatic Compounds

| Heterocycle | Key Reagents | General Product |

|---|---|---|

| Oxazole | Tosylmethyl isocyanide (TosMIC), K₂CO₃ | 5-(1-Methyl-1H-indazol-7-yl)oxazole |

| Thiazole | α-Amino thiol (e.g., Cysteamine) followed by oxidation | 2-(1-Methyl-1H-indazol-7-yl)thiazole |

| Benzimidazole | o-Phenylenediamine | 2-(1-Methyl-1H-indazol-7-yl)-1H-benzimidazole |

Functionalization of the Indazole Core

While the aldehyde moiety is the primary site of reactivity, the indazole core itself can undergo functionalization, typically through electrophilic aromatic substitution. The position of substitution is directed by the existing substituents: the N-methyl group and the fused benzene (B151609) ring. Electrophilic attack is generally favored at the C3, C4, and C6 positions of the indazole ring. The presence of the deactivating aldehyde group at C7 would likely disfavor substitution at the adjacent C6 position.

Common functionalization reactions include halogenation and nitration:

Halogenation: Direct halogenation of the indazole ring can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. rsc.orgnih.gov The regioselectivity of these reactions can be influenced by the reaction conditions. rsc.org For 1-methyl-1H-indazole, halogenation often occurs at the 3-position.

Nitration: Nitration of the indazole core can be accomplished using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration is dependent on the reaction conditions and the substitution pattern of the indazole. For 1-methyl-1H-indazole, nitration has been reported to occur at various positions, including the 5-position.

Table 6: Functionalization of the Indazole Core

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1-methyl-1H-indazole-7-carbaldehyde |

These functionalization reactions provide a means to further modify the electronic and steric properties of the indazole scaffold, enabling the synthesis of a wider range of derivatives with tailored properties.

C-H Functionalization Strategies (e.g., C3, C7)

Direct C-H activation has become a powerful tool for the atom-economical modification of heterocyclic cores, avoiding the need for pre-functionalized substrates. dmaiti.com For indazole derivatives, the C3 and C7 positions are common targets for such transformations. The regioselectivity of these reactions is often controlled by the use of specific directing groups and catalytic systems. researchgate.net For instance, a phosphinoyl-directing group in the presence of a Pd(OAc)2 catalyst and a pyridine-type ligand has been shown to selectively direct C-H activation to the C7-position of indoles, a strategy with potential applications for indazole systems. researchgate.net

Catalytic C-H arylation and alkenylation offer a direct method for forging carbon-carbon bonds on the indazole nucleus. Transition-metal catalysts, particularly those based on palladium and nickel, are frequently employed for these transformations. researchgate.netrsc.org Nickel catalysis, for example, has been successfully used for the C-H arylation and alkenylation of various azoles, including imidazoles, with phenol and enol derivatives. nagoya-u.ac.jpelsevierpure.com The key to the success of these reactions often lies in the choice of solvent and ligand. rsc.org Specifically for indazoles, palladium-catalyzed C-H arylation has been demonstrated to be highly regioselective. In a notable example, the C-H arylation of a 1-methyl-4-nitro-1H-indazole was controlled to occur at either the C3 or C7 position by carefully selecting the solvent and ligand, showcasing the ability to fine-tune the reactivity of the indazole core. researchgate.net

Table 1: Catalytic Systems for C-H Arylation/Alkenylation of Azoles

| Catalyst System | Coupling Partner | Heterocycle | Key Feature |

|---|---|---|---|

| Ni(OTf)₂/dcype/K₃PO₄ | Phenol derivatives | Imidazoles | Enables C-H arylation using an air-stable nickel(II) salt. rsc.orgnagoya-u.ac.jp |

| Ni(OTf)₂/dcypt | Enol derivatives | Imidazoles, Thiazoles | Ligand variation allows for C-H alkenylation. rsc.orgelsevierpure.com |

Note: This table presents examples of catalytic systems used for related heterocyclic compounds, which illustrate the principles applicable to indazole functionalization.

A powerful two-step strategy for the functionalization of indazoles involves an initial iridium-catalyzed C-H borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com

The first step, C-H borylation, directly converts an inert C-H bond into a versatile C-B bond, typically forming a pinacol boronate ester. organic-chemistry.org Iridium(I) catalysts are highly effective for this transformation, showing excellent regioselectivity that is often governed by steric factors. This method provides a direct and mild route to arylboronic esters, avoiding the harsh conditions often required in classical syntheses. organic-chemistry.org

Once the boronate ester is formed on the indazole ring, it serves as a competent coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling is a robust and widely used method for creating C-C bonds between the borylated indazole and various aryl or vinyl halides. mdpi.comresearchgate.net This sequential approach allows for the introduction of a wide array of substituents onto the indazole core with high precision. The C-3 position of 1H-indazole, in particular, has been successfully functionalized using Suzuki-Miyaura coupling of 3-iodo-1H-indazole with organoboronic acids. mdpi.comresearchgate.net

Table 2: Two-Step C-H Arylation via Borylation and Suzuki-Miyaura Coupling

| Step | Reaction | Catalyst/Reagent | Purpose |

|---|---|---|---|

| 1 | C-H Borylation | Ir(I) catalyst / B₂pin₂ | Converts a C-H bond to a stable C-B (pinacol boronate) bond. organic-chemistry.orgnih.gov |

N-Functionalization (Alkylation and Arylation)

The functionalization of the nitrogen atoms in the indazole ring is a fundamental transformation. While the target compound, this compound, is already alkylated at the N1 position, understanding the regioselectivity of this reaction is crucial for the synthesis of its analogs and derivatives. Direct alkylation of a 1H-indazole typically yields a mixture of N1 and N2 substituted products. nih.gov

The ratio of N1 to N2 regioisomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. d-nb.infonih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various C3-substituted indazoles. d-nb.infonih.gov Conversely, the electronic properties of substituents on the indazole ring can dramatically influence the outcome. It has been reported that electron-withdrawing groups at the C7 position, such as a nitro (NO₂) or a methyl ester (CO₂Me) group, can confer excellent N2 regioselectivity (≥96%). d-nb.inforesearchgate.net This directing effect is an important consideration in the synthesis of N-functionalized indazole-7-carbaldehyde derivatives.

Table 3: Conditions Influencing N-Alkylation Regioselectivity of Indazoles

| Condition | Result | Rationale/Example |

|---|---|---|

| NaH in THF | Favors N1-alkylation | Promising system for a range of C3-substituted indazoles. nih.gov |

| Cs₂CO₃ in Dioxane | Favors N1-alkylation | Effective for alkylation with alkyl tosylates. nih.gov |

Synthesis of Novel Heterocyclic Systems from Functionalized Indazole Intermediates

Functionalized indazoles, particularly those bearing a carbaldehyde group, are valuable intermediates for the construction of more complex, fused heterocyclic systems. nih.gov The aldehyde at the C7 position of this compound serves as a versatile chemical handle for a variety of cyclization and condensation reactions.

This aldehyde functionality can be transformed into a range of other groups or used directly to build new rings. For example, it can undergo condensation reactions with various nucleophiles to form Schiff bases, which can then cyclize to form new heterocyclic structures. It can also be converted into alkenes via Wittig or Knoevenagel condensations, providing a scaffold for subsequent annulation reactions. nih.gov The synthesis of diverse heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, often proceeds through intermediates derived from the reactive aldehyde group. nih.govbeilstein-journals.org These transformations significantly expand the chemical space accessible from the indazole core, leading to the creation of novel compounds with potential applications in various fields of chemistry. nih.govnih.gov

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N) for Positional and Tautomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of 1-Methyl-1H-indazole-7-carbaldehyde. It precisely maps the chemical environment of each hydrogen and carbon atom, which confirms the substitution pattern on the indazole core.

Positional and Tautomeric Assignment: The structure of indazole allows for methylation at two possible nitrogen atoms, N1 or N2. The presence of a single methyl group requires definitive assignment to confirm the "1-Methyl" nomenclature.

¹H NMR provides initial, strong evidence. The spectrum is expected to show a distinct singlet signal for the N-methyl protons, typically in the range of 4.0-4.2 ppm. The absence of a broad, exchangeable N-H proton signal, which would be expected in an unmethylated indazole, confirms that a methyl group has been added. nih.govsemanticscholar.org The aldehyde proton (CHO) should appear as a sharp singlet far downfield, typically above 10 ppm. The protons on the bicyclic ring system provide a fingerprint that confirms the 7-carbaldehyde substitution pattern.

¹³C NMR complements the proton data by identifying all nine unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, expected around 185-195 ppm. The N-methyl carbon appears as an upfield signal, while the remaining aromatic and heterocyclic carbons can be assigned using advanced 2D NMR techniques like HSQC and HMBC.

¹⁴N and ¹⁵N NMR can offer conclusive proof of the methylation site. nih.gov The chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment. The nitrogen atom bonded to the methyl group (N1) will have a distinctly different chemical shift compared to the sp²-hybridized nitrogen at position 2 (N2), resolving any ambiguity.

Expected ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on analysis of closely related indazole structures. Actual experimental values may vary slightly.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CHO | ~10.2 | ~190.0 |

| C3-H | ~8.2 | ~135.0 |

| C4-H | ~7.8 (d) | ~122.0 |

| C5-H | ~7.3 (t) | ~129.0 |

| C6-H | ~8.0 (d) | ~124.0 |

| N-CH₃ | ~4.1 (s) | ~35.0 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to verify the presence of the key functional groups within the molecule. The spectrum provides a distinct vibrational fingerprint. For this compound, the most significant absorption bands are used to confirm the aldehyde and the substituted aromatic system.

The key expected vibrations include:

A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the aromatic aldehyde, typically appearing in the region of 1670-1700 cm⁻¹.

C-H stretching vibrations from the aldehyde group, which are often observed as a pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching from the N-methyl group, observed just below 3000 cm⁻¹.

Stretching vibrations from the C=C and C=N bonds within the indazole ring structure, typically found in the 1450-1620 cm⁻¹ region.

Expected Characteristic IR Absorption Bands Based on data from analogous structures rsc.org.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1670 - 1700 |

| Aldehyde | C-H Stretch | ~2850 and ~2750 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| N-Methyl | C-H Stretch | 2900 - 3000 |

| Indazole Ring | C=C / C=N Stretch | 1450 - 1620 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of the compound, and High-Resolution Mass Spectrometry (HRMS) provides its exact elemental composition. The molecular formula of this compound is C₉H₈N₂O, corresponding to a monoisotopic mass of approximately 160.06 daltons. uni.lu

In a typical analysis using electrospray ionization (ESI), the compound is observed as a protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of 161.07094. uni.lu HRMS analysis would confirm this value to within a few parts per million, validating the elemental formula.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of the aldehyde group (•CHO), resulting in a fragment ion at m/z 131 [M-29]⁺.

Loss of carbon monoxide (CO) from the aldehyde, leading to a fragment at m/z 132 [M-28]⁺.

Loss of the methyl radical (•CH₃), producing a fragment at m/z 145 [M-15]⁺.

Predicted Mass Spectrometry Fragments

| Adduct / Fragment | Formula | Predicted m/z | Notes |

| Protonated Molecule | [C₉H₈N₂O + H]⁺ | 161.0709 | Molecular Ion Peak uni.lu |

| Sodium Adduct | [C₉H₈N₂O + Na]⁺ | 183.0529 | Common adduct in ESI-MS uni.lu |

| Loss of Aldehyde | [C₈H₇N₂]⁺ | 131.0604 | Loss of CHO radical |

| Loss of CO | [C₈H₈N₂]⁺ | 132.0682 | Loss of neutral carbon monoxide |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of synthesized this compound. This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the instrument. It passes through a column (the stationary phase) propelled by a liquid (the mobile phase). The time it takes for the compound to travel through the column and reach the detector is known as its retention time. A pure sample will show a single, sharp, major peak at a characteristic retention time. The purity is calculated by integrating the area of this peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound typically report purities of 95% to 98% as determined by HPLC analysis. chemimpex.comsigmaaldrich.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the electronic structure and properties of molecules. csic.es These methods are routinely used to study various aspects of indazole derivatives. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ucsb.eduyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of molecular stability. chalcogen.ro For indazole derivatives, the distribution and energies of these orbitals are often analyzed to understand their interaction with biological targets. researchgate.net

Table 1: Hypothetical Data Table for Frontier Molecular Orbital Analysis of 1-Methyl-1H-indazole-7-carbaldehyde

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| DFT/B3LYP | 6-311++G(d,p) | Data Not Available | Data Not Available | Data Not Available |

| HF | 6-311++G(d,p) | Data Not Available | Data Not Available | Data Not Available |

| DFT/B3LYP | cc-pVTZ | Data Not Available | Data Not Available | Data Not Available |

| HF | cc-pVTZ | Data Not Available | Data Not Available | Data Not Available |

Note: This table is provided as a template to illustrate the type of data that would be generated from such a study. The values are intentionally left as "Data Not Available" as no specific research has been published.

Prediction of Chemical Reactivity and Reaction Pathways

The results from quantum chemical calculations can be used to predict the chemical reactivity of different sites within a molecule and to elucidate potential reaction mechanisms. wustl.edu For instance, the calculated atomic charges and Fukui functions can indicate the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for synthetic chemists looking to modify the indazole scaffold.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the three-dimensional structure of molecules and their interactions with other molecules, such as biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. jocpr.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the key interactions that contribute to binding affinity. nih.govbiointerfaceresearch.com Studies on other indazole derivatives have successfully employed molecular docking to identify potential biological targets and to explain their mechanism of action. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, allowing for the study of conformational changes and the stability of ligand-protein complexes. nih.govbiointerfaceresearch.com For indazole-based inhibitors, MD simulations can help to validate docking results and to provide a more detailed understanding of the binding mode and the influence of solvent.

Quantitative Structure-Activity Relationship (QSAR) Derivations

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net Numerous QSAR studies have been performed on various classes of indazole derivatives, contributing to the development of potent inhibitors for targets such as HIF-1α. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

A thorough search for crystallographic data, which is foundational for detailed intermolecular interaction analysis, did not yield a publicly available crystal structure for this compound in databases such as the Cambridge Crystallographic Data Centre (CCDC). The absence of a determined crystal structure precludes experimental analysis of its crystal packing.

Consequently, theoretical studies employing methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) have not been performed for this specific compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal, providing insights into the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces. Similarly, QTAIM analysis, which examines the topology of the electron density, offers a rigorous framework for identifying and classifying chemical bonds and non-covalent interactions. While such studies have been conducted on other indazole derivatives, providing valuable information on how substituents influence crystal packing, no such data is available for this compound.

Thermochemical Properties and Enthalpy of Formation

In the realm of thermochemistry, experimental and theoretical data on the enthalpy of formation and other thermochemical properties of this compound are also not present in the accessible scientific literature. Experimental determination of the enthalpy of formation for solid organic compounds typically involves techniques like combustion calorimetry, while the enthalpy of sublimation can be measured using methods such as thermogravimetry or Knudsen effusion.

Theoretical calculations, often employing Density Functional Theory (DFT), serve as a common approach to predict the enthalpy of formation. While research exists detailing these methodologies for other indazole compounds, a specific application to this compound has not been reported. Such studies are crucial for understanding the energetic stability of the molecule.

Biological and Pharmacological Research Applications of Indazole Carbaldehyde Derivatives

Indazole Scaffold as a Privileged Structure in Drug Discovery and Development

The indazole scaffold is widely regarded as a "privileged structure" in the realm of drug discovery. This designation is attributed to its ability to serve as a versatile framework for designing ligands that can interact with a diverse range of biological targets with high affinity. The structural rigidity and aromatic nature of the indazole ring system, combined with its capacity for various substitutions, make it an ideal starting point for the development of novel therapeutic agents.

The significance of the indazole moiety is underscored by its presence in several commercially available drugs. For instance, axitinib (B1684631), pazopanib, and entrectinib are all indazole-based compounds approved for cancer therapy. Additionally, benzydamine (B159093) is an indazole derivative used for its anti-inflammatory properties, and granisetron is an antiemetic agent used to manage nausea and vomiting, often associated with cancer treatments. The successful clinical application of these drugs highlights the therapeutic value of the indazole scaffold and continues to inspire further research into new derivatives.

Anticancer Activity and Associated Mechanisms of Action

Derivatives of indazole have demonstrated considerable potential as anticancer agents, with research highlighting a variety of mechanisms through which they exert their effects. The structural diversity of these compounds allows them to target multiple pathways involved in cancer progression.

A primary mechanism by which indazole derivatives exhibit anticancer activity is through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth of various cancers. Indazole derivatives have been developed as potent ALK inhibitors.

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2): The ERK signaling pathway is frequently hyperactivated in cancer. SCH772984, an indazole-containing compound, has shown promise in targeting this pathway.

Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase implicated in numerous cancers. Indazole-based covalent inhibitors of EGFR have been designed and have shown potential in preclinical studies.

Cell Division Cycle 7 (CDC7) Kinase: CDC7 is a serine/threonine kinase essential for the initiation of DNA replication. Certain 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally related to indazoles, have been identified as potent Cdc7 inhibitors.

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of indazole derivatives. Research has shown that the nature and position of substituents on the indazole ring significantly influence their biological activity. For example, a study on 3-aryl and 1-methyl-3-aryl indazole derivatives found that N-methylation generally enhanced cytotoxic activity against HCT-116 and MDA-MB-231 cancer cell lines. Furthermore, the presence of an electron-withdrawing fluoro group at the 4th position of the phenyl ring in one of the N-methylated derivatives resulted in superior anticancer activity. These insights from SAR studies are invaluable for the rational design of more effective anticancer agents.

Overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as myeloid cell leukemia-1 (Mcl-1) and Bcl-2 itself, is a common mechanism by which cancer cells evade apoptosis (programmed cell death). Developing inhibitors that can target these proteins is a promising strategy in cancer therapy. Researchers have successfully transformed Mcl-1 selective inhibitors into dual Mcl-1/Bcl-2 inhibitors by employing a scaffold hopping approach from an indole core to an indazole framework. One such derivative, 14a, demonstrated potent dual inhibition with Ki values of 1.20 μM and 0.51 μM for Mcl-1 and Bcl-2, respectively, while showing minimal inhibition of Bcl-xL, which can reduce the risk of thrombocytopenia.

| Target Protein | Inhibition Constant (Ki) |

|---|---|

| MCL-1 | 1.20 µM |

| BCL-2 | 0.51 µM |

| BCL-xL | >10 µM |

Anti-inflammatory Properties and Cyclooxygenase-2 (COX-2) Inhibition

Indazole derivatives have been recognized for their anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an enzyme that is often upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.

A study investigating the anti-inflammatory activity of various indazole derivatives found that they significantly inhibited COX-2. The percentage of COX-2 inhibition for the tested compounds ranged from 68% to 78% at a concentration of 50µM. Among the tested compounds, 5-aminoindazole demonstrated the highest activity in inhibiting COX-2 across all concentrations, with IC50 values for the different indazoles ranging from 12.32 to 23.42 μM. This suggests that the inhibition of COX-2 is a significant contributor to the anti-inflammatory effects of these indazole derivatives.

| Compound | IC50 (µM) | % Inhibition at 50µM |

|---|---|---|

| Indazole Derivative Range | 12.32 - 23.42 | 68 - 78 |

| 5-Aminoindazole | Not specified | Maximum activity |

Antimicrobial and Antiprotozoal Activities

The therapeutic applications of indazole derivatives extend to infectious diseases, with studies demonstrating their activity against a range of microbes and protozoa.

Research has shown that certain 2,3-diphenyl-2H-indazole derivatives are effective against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Notably, some of these compounds were found to be selective antiprotozoal agents. For instance, 2-phenyl-2H-indazole derivatives substituted with methoxycarbonyl or specific phenyl groups showed high potency against E. histolytica, with IC50 values below 0.050 µM.

In addition to their antiprotozoal effects, some indazole derivatives have shown promise as antifungal agents. Compounds 18 and 23 from a series of 2,3-diphenyl-2H-indazoles inhibited the in vitro growth of Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) for these compounds against C. albicans was 3.807 mM, and against C. glabrata was 15.227 mM. These findings highlight the potential of indazole derivatives as broad-spectrum antimicrobial agents.

| Compound | Organism | Activity (MIC in mM) |

|---|---|---|

| 18 | Candida albicans | 3.807 |

| Candida glabrata | 15.227 | |

| 23 | Candida albicans | 3.807 |

| Candida glabrata | 15.227 |

Cardiovascular Effects (e.g., Antiarrhythmic, Antihypertensive, Cardioprotective)

The indazole nucleus is a core component of various synthetic compounds that have been investigated for their wide-ranging pharmacological properties, including cardiovascular effects. nih.gov While 1-Methyl-1H-indazole-7-carbaldehyde itself is not directly cited as an active cardiovascular agent, its chemical structure is crucial for the synthesis of more elaborate indazole derivatives that exhibit such properties.

Research into the broader class of indazole derivatives has revealed potential applications in treating cardiovascular diseases. nih.govnih.gov These compounds are explored for their antiarrhythmic and antihypertensive activities. nih.gov For example, DY-9760e, a complex indazole derivative, has demonstrated cardioprotective effects against injury from ischemia-reperfusion. nih.gov Another derivative, YC-1, has been developed for its potential use in circulatory disorders. nih.gov

Furthermore, certain indazole-containing compounds are progressing through clinical trials. ARRY-371797, a selective kinase inhibitor with an indazole core, is under investigation for its potential in treating LMNA-related dilated cardiomyopathy, a condition linked to arrhythmias and heart failure. nih.gov The development of these and other cardiovascular drugs relies on the availability of versatile precursor molecules like this compound to construct the required chemical scaffolds.

Central Nervous System (CNS) Activity (e.g., Antipsychotic, Analgesic, Antipyretic)

The therapeutic potential of indazole derivatives extends to the central nervous system. nih.gov Although direct studies on the CNS activity of this compound are scarce, this compound serves as a valuable precursor for synthesizing molecules with notable CNS effects, including analgesic and antipyretic properties. nih.govnih.govnih.gov

One of the most well-known indazole-based drugs with CNS activity is Granisetron. pnrjournal.com It functions as a selective 5-HT3 receptor antagonist and is used as an antiemetic to prevent nausea and vomiting, particularly in the context of cancer chemotherapy. pnrjournal.comnih.gov The synthesis of such targeted therapeutic agents often involves the strategic functionalization of the core indazole ring, a process facilitated by intermediates like this compound.

Additionally, preclinical studies on other indazole derivatives have shown promise. For instance, research on 4-substituted 1-methyl-1H-indazoles has identified weak analgesic and antipyretic activities in animal models. nih.gov Other investigations have highlighted the potential of indazole derivatives in managing inflammatory pain models, underscoring the broad utility of this chemical class in developing new CNS-acting agents. nih.gov

Biochemical Research: Investigations into Enzyme Interactions and Metabolic Pathways

In the realm of biochemical research, this compound is a significant reagent for synthesizing compounds designed to interact with specific biological targets, particularly enzymes. chemimpex.com The indazole scaffold is a key feature in a multitude of enzyme inhibitors, which are critical tools for studying metabolic pathways and for developing targeted therapies.

A substantial area of research focuses on indazole derivatives as kinase inhibitors. nih.govrsc.org Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in many diseases, most notably cancer. Numerous indazole-based compounds have been developed as potent inhibitors of various kinases, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this kinase is a proven strategy for blocking angiogenesis (the formation of new blood vessels), which is crucial for tumor growth. nih.gov

FGFR (Fibroblast Growth Factor Receptor): Derivatives have been designed to inhibit FGFR kinases, which are involved in cell proliferation and differentiation. nih.gov

ERK1/2 (Extracellular signal-Regulated Kinase): These kinases are part of the MAPK signaling pathway, which is often overactive in cancers. nih.gov

Beyond kinases, indazole derivatives are also investigated as inhibitors of other enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1), a target in immunotherapy for its role in suppressing the immune response. nih.gov The aldehyde group on this compound provides a reactive site for chemists to build upon, allowing for the systematic and efficient synthesis of these complex and highly specific enzyme inhibitors. rsc.org

Clinical Relevance: Indazole Derivatives in Drug Development Pipelines and as Marketed Pharmaceuticals

The clinical significance of this compound is demonstrated by the number of approved drugs and clinical candidates that contain the indazole core structure. pnrjournal.com This precursor is instrumental in the synthesis of complex pharmaceutical agents that have successfully navigated the drug development pipeline. chemimpex.com

Several indazole-based drugs are currently on the market, primarily for the treatment of various cancers. researchgate.net These drugs are often kinase inhibitors that target specific pathways involved in tumor growth and proliferation. nih.gov The versatility of the indazole scaffold allows it to be incorporated into molecules that can be tailored to interact with different biological targets. researchgate.net

Marketed Drugs Containing an Indazole Moiety

| Drug Name | Primary Target(s) | Main Indication(s) |

|---|---|---|

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma mdpi.com |

| Axitinib | VEGFR | Renal Cell Carcinoma pnrjournal.com |

| Niraparib | PARP1/PARP2 | Ovarian Cancer, Prostate Cancer nih.gov |

| Entrectinib | TRK, ROS1, ALK | ROS1-positive Non-Small Cell Lung Cancer, NTRK fusion-positive Solid Tumors pnrjournal.com |

| Granisetron | 5-HT3 Receptor | Chemotherapy-induced Nausea and Vomiting pnrjournal.com |

| Benzydamine | Anti-inflammatory | Pain and Inflammation mdpi.com |

| Bendazac | Anti-inflammatory | Inflammation mdpi.com |

In addition to these approved pharmaceuticals, other indazole derivatives are in various stages of clinical investigation for a range of conditions, highlighting the ongoing importance of this scaffold in modern drug discovery. nih.gov The continued development of novel therapeutics based on this structure underscores the foundational role of synthetic intermediates like this compound in advancing medicine.

Emerging Applications and Future Research Directions

Development of Novel Materials and Chemical Sensors

The distinct properties of 1-Methyl-1H-indazole-7-carbaldehyde make it a candidate for the development of advanced materials and chemical sensors. chemimpex.com The indazole scaffold is known for its ability to engage in strong hydrogen bonding as both a donor and acceptor, a property that is crucial for creating structured molecular assemblies. nih.gov The aldehyde functional group provides a reactive site for covalently linking the molecule to polymers, surfaces, or other monomers, allowing for the creation of functionalized materials with tailored characteristics.

Future research in this area is focused on integrating this indazole derivative into polymeric matrices to develop materials with specific optical or electronic properties. Furthermore, its potential as a core component in chemical sensors is being investigated, where the indazole ring could act as a signaling unit and the aldehyde group as a binding site for specific analytes. The stability of the compound under various conditions further enhances its suitability for these applications. chemimpex.com

Advancements in Drug Delivery Systems and Diagnostic Tools

The unique reactivity and structure of this compound are being leveraged for innovations in drug delivery and diagnostics. chemimpex.com As a versatile chemical intermediate, it can be used to synthesize conjugates that link therapeutic agents to targeting moieties or to create scaffolds for diagnostic probes. The ability to modify the aldehyde group allows for the attachment of drugs or imaging agents, while the indazole core can be further functionalized to tune solubility and pharmacokinetic properties. nih.gov This dual functionality is essential for designing sophisticated systems that can deliver drugs to specific sites in the body or signal the presence of biomarkers for disease diagnosis. chemimpex.com

Innovative Synthetic Strategies for Accessing Complex Indazole Architectures

This compound is a key intermediate for synthesizing a wide array of polyfunctionalized indazole derivatives. chemimpex.comnih.gov The aldehyde group is a versatile handle for various chemical transformations, including Wittig and Knoevenagel reactions to form alkenes, or cyclization reactions to build additional heteroaromatic rings like oxazoles, thiazoles, or benzimidazoles. nih.gov

Modern synthetic chemistry has developed numerous innovative methods for constructing the indazole core itself, which can be applied to generate complex derivatives. These strategies include:

Intramolecular C-H Amination: Palladium-catalyzed reactions can form the indazole ring from aminohydrazones. nih.gov

Oxidative Cyclization: Reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the cyclization of arylhydrazones to form 1H-indazoles. nih.gov

Copper-Catalyzed Cyclization: Copper catalysts are used for the N-N bond-forming cyclization of ketimines derived from o-aminobenzonitriles or for the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

[3+2] Annulation: This approach involves the reaction of arynes with hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org

These advanced synthetic methods, combined with the reactivity of the carbaldehyde group, provide chemists with a powerful toolkit for creating novel and structurally complex indazole-based molecules for various applications.

Exploration of New Biological Targets and Therapeutic Areas

The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide spectrum of biological activities. nih.gov Consequently, compounds derived from this compound are being investigated for new therapeutic applications. Indazole-containing molecules have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and anti-HIV agents. nih.gov

A significant area of research is the development of kinase inhibitors, as the indazole nucleus is effective at interacting with the ATP-binding site of these enzymes. nih.gov This has led to the discovery of several marketed drugs and numerous candidates in clinical development.

| Biological Target | Therapeutic Area | Example Compound Class/Drug | Reference |

|---|---|---|---|

| Tyrosine Kinases (e.g., VEGFR, PDGFR) | Cancer | Axitinib (B1684631), Pazopanib | nih.gov |

| PARP (Poly(ADP-ribose) polymerase) | Cancer (Ovarian, Breast, Prostate) | Niraparib | nih.gov |

| c-Kit | Cancer (Colon, Hepatocellular Carcinoma) | Indazole-based diarylurea derivatives | nih.gov |

| BRD4 (Bromodomain-containing protein 4) | Cancer | 3-methyl-1H-indazole derivatives | nih.gov |

| Microbial Cell Membranes | Infectious Diseases | Indazole derivatives | |

| Cyclooxygenase-2 (COX-2) | Inflammation | 1H-indazole analogs | researchgate.net |

Integration of Computational and Experimental Approaches for Rational Drug Design

The development of new therapeutics based on the indazole scaffold is increasingly driven by the synergy between computational modeling and experimental chemistry. openmedicinalchemistryjournal.com Rational drug design utilizes computational tools to predict how molecules will interact with biological targets, allowing researchers to prioritize the synthesis of the most promising compounds. researchgate.netopenmedicinalchemistryjournal.com

Key computational methods applied to indazole derivatives include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It was used to explore the structure-activity relationships (SAR) of indazole-based diarylurea derivatives targeting the c-kit protein. nih.gov

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits. This approach was used to design novel 3-methyl-1H-indazole derivatives as BRD4 inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. MD simulations were used to evaluate the stability of 1H-indazole analogs in the active site of the COX-2 enzyme. researchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules. nih.gov

These in silico methods, combined with experimental synthesis and biological evaluation, accelerate the discovery of new drug candidates by focusing resources on molecules with the highest probability of success. nih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-1H-indazole-7-carbaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves formylation at the 7-position of a 1-methylindazole precursor. A common approach is using Vilsmeier-Haack conditions (POCl₃/DMF) or directed metalation followed by carbonylation. Optimization includes varying catalysts (e.g., MnO₂ for oxidation steps) , solvent polarity (e.g., dichloromethane vs. THF), and temperature (room temperature to reflux). Monitoring via TLC or HPLC ensures intermediate purity. For reproducibility, maintain anhydrous conditions during formylation steps.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves the aldehyde proton (~10 ppm) and methyl group (~3.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity.

- X-ray Crystallography : Use SHELXL for refinement. Prepare single crystals via slow evaporation in solvents like ethanol/water. WinGX aids in data processing and visualization.

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and absence of hydroxyl impurities.

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and vibrational frequencies. Validate against experimental IR/NMR data. Use Gaussian or ORCA software, referencing the Colle-Salvetti correlation-energy functional for improved accuracy .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered aldehyde groups) be resolved during structural refinement?

- Methodological Answer : In SHELXL , apply restraints (e.g., DELU, SIMU) to stabilize disordered regions. Use the PART instruction to model alternate conformations. Validate with R-factor convergence (<5%) and check residual electron density maps. If ambiguity persists, cross-validate with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during scale-up synthesis?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–5°C) suppress exothermic side reactions.

- Protecting Groups : Temporarily protect reactive sites (e.g., indazole N-H) with Boc groups.

- Catalyst Screening : Test Ru-based catalysts for selective oxidation.

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track aldehyde formation kinetics.

Q. How do solvent effects influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Perform DFT calculations with implicit solvent models (e.g., PCM ) to compare activation energies in polar aprotic (DMF) vs. non-polar (toluene) solvents. Experimentally, correlate solvent dielectric constant with reaction rates using kinetic studies (e.g., UV-Vis monitoring). For example, DMF stabilizes transition states via dipole interactions, accelerating imine formation .

Q. What computational approaches reconcile discrepancies between predicted (DFT) and observed (XRD) molecular geometries?

- Methodological Answer :

- Geometry Optimization : Re-optimize DFT structures using crystallographic coordinates as initial guesses.

- Lattice Energy Calculations : Use PIXEL (in CLP ) to account for crystal packing effects.

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C-H···O) that distort gas-phase DFT geometries .

Data Analysis and Validation

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?

- Methodological Answer :

- Detailed Reporting : Document solvent purity, catalyst lot numbers, and humidity levels.

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, stoichiometry).

- Cross-Lab Validation : Share samples for independent characterization via round-robin testing .

Q. What methods validate the absence of regioisomeric impurities in synthesized batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.